REACTION_CXSMILES
|
[CH:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][C:2]2=[O:9].C(O)(=[O:12])C>>[CH:4]12[CH2:7][CH2:8][CH:1]([CH2:6][CH2:5]1)[C:2](=[O:9])[C:3]2=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)CC2)=O
|
Name
|
SeO2
|
Quantity
|
1.416 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purification of the crude product by flash chromatography (heptane/AcOEt 100-75%)
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C(C(CC1)CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.396 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |